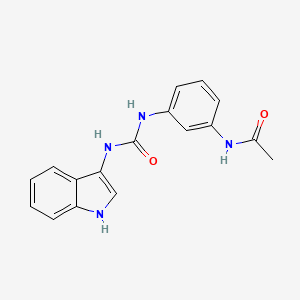
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, also known as IAA-94, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the volume-regulated anion channel (VRAC), which is a key regulator of cell volume and ion homeostasis.
Applications De Recherche Scientifique
Pharmacological Properties
Ureido-acetamide derivatives have been identified as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists, displaying significant pharmacological properties. These compounds exhibit nanomolar affinity for CCKB receptors across various species and have shown promising results in inhibiting gastric acid secretion and neuronal firing in brain models, which highlights their potential in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).
Molecular Docking and Design
The design and synthesis of indole acetamide derivatives, particularly those aimed at anti-inflammatory applications, have been supported by molecular docking analyses. These studies provide a foundation for understanding the interaction of such compounds with biological targets, demonstrating their potential in the development of new therapeutic agents (Al-Ostoot et al., 2020).
Synthesis and Antioxidant Properties
Research has focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. These efforts have led to the identification of compounds exhibiting considerable antioxidant effects, underlining the importance of specific substituent groups in enhancing activity (Gopi & Dhanaraju, 2020).
Chemoselective Synthesis Processes
The exploration of chemoselective synthesis methods for acetamide derivatives, serving as intermediates in drug development, has yielded efficient processes for the production of biologically active molecules. Such research underscores the role of selective acetylation and the optimization of reaction conditions in the synthesis of pharmacologically relevant compounds (Magadum & Yadav, 2018).
Biological Activity Evaluation
The evaluation of synthesized acetamide derivatives for various biological activities, including anticancer, anti-inflammatory, and analgesic effects, has been a significant area of research. These studies provide insights into the potential therapeutic applications of such compounds, guiding future drug development efforts (Rani et al., 2014).
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives possess various biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have a range of molecular and cellular effects.
Propriétés
IUPAC Name |
N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCPTFGRBGGMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)
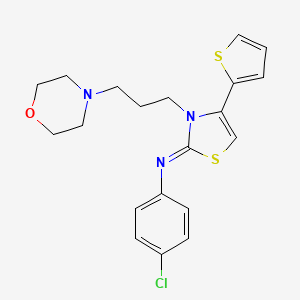
![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)
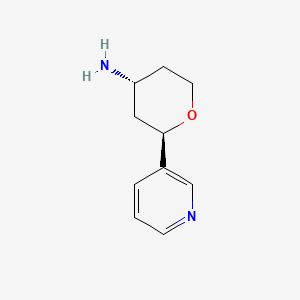
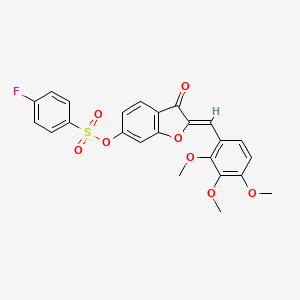
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
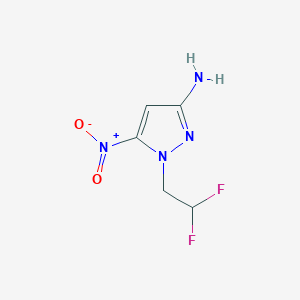
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)
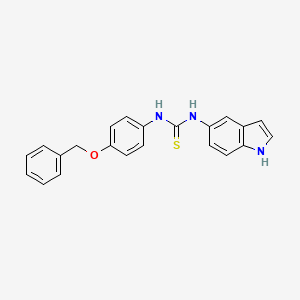
![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B3007710.png)
![N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide](/img/structure/B3007713.png)
